4-(4-Fluorobenzoyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9FO3 |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9FO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,(H,17,18) |
InChI Key |
AVDHBZDEHZFWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Fluorobenzoyl Benzoic Acid and Its Precursors
Established Synthetic Routes for 4-(4-Fluorobenzoyl)benzoic Acid
Established methods for the synthesis of this compound and related structures primarily rely on classical organic reactions such as acylation. These routes are foundational for accessing the core benzophenone (B1666685) structure.
Acylation Reactions Involving Fluorobenzoyl Moieties
Acylation reactions are a direct approach to forming the ketone linkage in this compound. One such method involves the reaction of a fluorobenzoyl derivative with a suitable aromatic substrate. For instance, the synthesis of the related compound, 2-(4-fluorobenzoyl)benzoic acid, can be achieved through the reaction of 4-fluorobenzoyl chloride with salicylic (B10762653) acid or its derivatives. ontosight.ai This highlights the general utility of using fluorobenzoyl halides as acylating agents in the synthesis of fluorinated benzoylbenzoic acids.
Friedel-Crafts Acylation Approaches for Related Compounds
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and is widely applicable to the preparation of this compound and its analogs. iitk.ac.inwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.inwikipedia.orglibretexts.org
A pertinent example is the synthesis of 4-(4-fluorobenzoyl)butyric acid, a closely related structure, which is prepared via the Friedel-Crafts reaction of fluorobenzene (B45895) with glutaric anhydride. google.comgoogle.com This reaction demonstrates the feasibility of acylating fluorobenzene to obtain the desired 4-substituted product. The reaction is typically carried out in an organic solvent like methylene (B1212753) chloride or ethylene (B1197577) dichloride at controlled temperatures. google.com
| Reactants | Catalyst | Solvent | Product | Reference |
| Fluorobenzene, Glutaric anhydride | AlCl₃ | Methylene chloride | 4-(4-Fluorobenzoyl)butyric acid | google.com |
| Fluorobenzene, Glutaric anhydride | AlCl₃ | Ethylene dichloride | 4-(4-Fluorobenzoyl)butyric acid | google.com |
| Fluorobenzene, Acid anhydride/acyl halide | Immobilized scandium trifluoromethanesulfonate (B1224126) | Microwave | para-Acyl fluorobenzene | google.com |
| Benzene (B151609), Ethanoyl chloride | AlCl₃ | - | Phenylethanone | libretexts.org |
Furthermore, advancements in Friedel-Crafts methodology include the use of alternative catalysts and reaction conditions. For example, a method utilizing a silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate resin as a catalyst under microwave irradiation has been developed for the para-selective acylation of fluorobenzene. google.com This approach offers the advantage of catalyst recyclability and aligns with principles of green chemistry. google.com The use of trifluoromethanesulfonic acid and rare earth triflates has also been explored for the solvent-free Friedel-Crafts acylation of fluorobenzene. researchgate.netsioc-journal.cn
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry offers a range of sophisticated techniques for the construction of complex molecules like derivatives of this compound. These methods, including cross-coupling reactions and microwave-assisted synthesis, provide greater flexibility and efficiency.
Suzuki-Miyaura Cross-Coupling for Related Fluorinated Benzoic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between aromatic rings. libretexts.org This reaction, which typically employs a palladium catalyst, is highly effective for the synthesis of fluorinated biaryl compounds, which are key structures in many derivatives of this compound. researchgate.netthieme-connect.dersc.orgugr.es
The coupling of fluorohalobenzenes with arylboronic acids allows for the construction of fluorinated biphenyls and terphenyls. researchgate.netthieme-connect.de For example, fluorinated biphenyl (B1667301) derivatives can be synthesized in good yields by the Suzuki coupling of aryl bromides and arylboronic acids in the presence of a highly active palladium catalyst. researchgate.net This methodology is crucial for creating the core structure of many complex derivatives of this compound. The reaction conditions can often be tailored to be performed in aqueous solvents at room temperature, enhancing the green credentials of the synthesis. researchgate.net
| Aryl Halide | Arylboronic Acid | Catalyst | Product | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | 4-Fluorobiphenyl | ugr.es |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 2,4'-Difluorobiphenyl | ugr.es |
| 1,4-Dibromo-2-fluorobenzene | Arylboronic acid | Palladium catalyst | Fluorinated para-terphenyls | researchgate.net |
| Cinnamoyl chloride | Arylboronic acids | Pd(PPh₃)₄ | Chalcones | nih.gov |
Thioether Coupling and Amide Formation Methods for Analogs
The synthesis of analogs of this compound can be achieved by introducing different functional groups, such as thioethers and amides. Thioethers can be synthesized through various coupling reactions, including the reaction of thioethers with aryl boronic acids. researchgate.net The synthesis of thioesters can be accomplished by the acylation of thiols. organic-chemistry.org
Amide bond formation is a fundamental reaction in organic synthesis and can be used to prepare a wide range of derivatives. numberanalytics.commasterorganicchemistry.com Common methods include the direct amidation of a carboxylic acid with an amine using a coupling agent, or the reaction of an amine with an acid chloride. numberanalytics.commasterorganicchemistry.comrsc.orgresearchgate.net For instance, 4-benzamidobenzoic acid hydrazide derivatives have been synthesized, highlighting the utility of amide formation in creating complex structures based on a benzoic acid core. nih.gov
| Starting Material | Reagent | Product | Reference |
| Carboxylic acid, Amine | Coupling agent (e.g., DCC, EDC) | Amide | numberanalytics.com |
| Acid chloride, Amine | - | Amide | numberanalytics.commasterorganicchemistry.com |
| 4-Amino-2-methoxybenzoic acid | Acyl chlorides | Acetamido-benzoylureido derivatives | nih.gov |
| Benzoic acid derivative | Ammonium thiocyanate | Benzoyl isothiocyanates | nih.gov |
Microwave-Aided Synthesis Techniques for Hydrazide Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under environmentally benign conditions. nih.gov This technology has been successfully applied to the synthesis of hydrazide derivatives of various benzoic acids. chemmethod.commdpi.comfip.orgresearchgate.netchemmethod.com
The synthesis of hydrazides can be achieved by reacting a benzoic acid ester with hydrazine (B178648) hydrate (B1144303) under microwave irradiation. mdpi.comresearchgate.net This method significantly reduces the reaction time compared to conventional heating. mdpi.comresearchgate.net For example, the synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was accomplished in a two-step microwave-assisted process, starting from methyl salicylate. mdpi.comresearchgate.net Furthermore, the direct, one-step synthesis of fenamic acid hydrazides from the corresponding acids and hydrazine hydrate under solvent-free microwave conditions has been reported, offering excellent yields in very short reaction times. nih.gov These microwave-aided methods are highly applicable to the synthesis of hydrazide derivatives of this compound, providing a rapid and efficient route to these compounds. chemmethod.combas.bgmdpi.com
| Starting Material | Reagent | Reaction Conditions | Product | Yield | Reaction Time | Reference |
| Ethyl p-hydroxybenzoate | Hydrazine hydrate | Microwave (180 W) | 4-Hydroxybenzohydrazide | 93% | 3 min | chemmethod.com |
| Methyl salicylate | Hydrazine hydrate | Microwave (360 W) | Salicylhydrazide | 61.1% | 3 min | mdpi.comresearchgate.net |
| 2-Hydroxybenzohydrazide | Benzaldehyde derivatives | Microwave (160-320 W) | 2-Hydroxybenzohydrazide derivatives | 68-81% | 2-8 min | fip.org |
| Fenamic acids | Hydrazine hydrate | Microwave (300 W), solvent-free | Fenamic acid hydrazides | 82-96% | 4-12 min | nih.gov |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The classical approach to synthesizing this compound involves the Friedel-Crafts acylation of fluorobenzene with an acylating agent such as 4-carboxybenzoyl chloride or terephthalic anhydride, traditionally using a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this method requires stoichiometric amounts of the catalyst, which can lead to difficult workups and significant waste. Modern research has explored various strategies to optimize reaction conditions, focusing on catalyst systems, solvent choice, and temperature control to improve yields and selectivity.
A significant area of optimization lies in the choice of catalyst. While AlCl₃ is potent, its use is fraught with challenges, including complexation with the product and generation of corrosive byproducts. Studies on analogous reactions, such as the acylation of fluorobenzene with benzoyl chloride to produce fluorobenzophenone, have demonstrated the efficacy of alternative catalysts. Rare earth metal triflates (Re(OTf)₃), for instance, have emerged as highly effective, recyclable catalysts for Friedel-Crafts acylations. researchgate.net
Research into solvent-free acylation of fluorobenzene has shown that a composite catalyst system of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, such as lanthanum triflate (La(OTf)₃), can achieve high yields and selectivity. In the synthesis of 4-fluorobenzophenone, a structurally similar compound, this system yielded up to 87% with 99% selectivity for the desired para-isomer under solvent-free conditions at 140°C. sioc-journal.cnepa.gov The synergistic effect between TfOH and Re(OTf)₃ allows for a reduction in the amount of the highly corrosive TfOH required. sioc-journal.cn The reusability of these catalysts, particularly La(OTf)₃, adds to the process's efficiency. epa.gov
The optimization of various reaction parameters is crucial for maximizing yield and purity. Key variables include the molar ratio of reactants, catalyst loading, reaction temperature, and time.
Interactive Table: Optimization of Friedel-Crafts Acylation of Fluorobenzene with Benzoyl Chloride (Data derived from analogous syntheses and represents typical optimization parameters)
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| AlCl₃ (stoichiometric) | Dichloromethane | 0 - RT | 2 - 6 | Variable | Traditional method, significant waste. | google.com |
| TfOH / La(OTf)₃ | Solvent-Free | 140 | 4 | 87 | Synergistic effect, high para-selectivity (99%). Catalyst is reusable. | sioc-journal.cnepa.gov |
| Immobilized Sc(OTf)₃ Resin | Solvent-Free (Microwave) | 40 - 60 | 0.5 - 30 min | High | Green approach with recyclable catalyst and rapid reaction times. | google.com |
| Sulfated Zirconia | None or High-boiling solvent | 150 - 200 | 1 - 5 | Good | Heterogeneous solid acid catalyst, avoids corrosive liquid acids. | researchgate.net |
Green Chemistry Approaches in the Synthesis of Fluorinated Benzoic Acid Analogs
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated benzoic acid analogs and related diaryl ketones, this has led to the development of more sustainable methodologies that minimize waste, avoid hazardous substances, and improve energy efficiency.
One of the primary goals in greening the Friedel-Crafts acylation is the replacement of homogeneous catalysts like AlCl₃ and strong liquid acids like HF or TfOH. Solid acid catalysts are a promising alternative as they are typically less corrosive, easier to handle, and can be readily separated from the reaction mixture and recycled. researchgate.net Materials like sulfated zirconia have proven effective in catalyzing the acylation of aromatic compounds, offering a heterogeneous system that simplifies product purification and catalyst reuse. researchgate.net
The use of rare earth triflates (e.g., Sc(OTf)₃, La(OTf)₃) is another significant step forward. These catalysts are stable, highly efficient in catalytic amounts, and can be recovered and reused multiple times without a significant loss of activity, which drastically reduces waste. researchgate.net
Further green innovations include the use of alternative energy sources to drive the reaction. Microwave irradiation has been successfully applied to the Friedel-Crafts acylation of fluorobenzene, significantly reducing reaction times from hours to minutes and often improving yields. google.com A patented method describes the use of a silica gel-immobilized dendrimer scandium trifluoromethanesulfonate resin as a catalyst under microwave conditions, which is recyclable and promotes a rapid, efficient synthesis. google.com
Solvent choice is another critical aspect of green chemistry. The ability to perform reactions under solvent-free conditions, as demonstrated with the TfOH/Re(OTf)₃ catalyst system, is highly advantageous as it eliminates the environmental and safety issues associated with volatile organic solvents. sioc-journal.cnepa.gov When solvents are necessary, the focus shifts to more environmentally benign options.
More advanced green strategies look beyond the traditional Friedel-Crafts pathway. For example, visible-light-induced aerobic C-H oxidation has been developed for producing aromatic ketones. chemistryviews.org This method uses a photocatalyst (like CeCl₃), air as the oxidant, and water as the solvent, representing a highly sustainable and economical route that operates under mild conditions. chemistryviews.org While not yet specifically applied to this compound, this approach exemplifies the future direction of green ketone synthesis.
Interactive Table: Green Chemistry Strategies for Diaryl Ketone Synthesis
| Green Approach | Catalyst/Reagent | Key Advantages | Reference |
|---|---|---|---|
| Heterogeneous Solid Acid Catalysis | Sulfated Zirconia, Zeolites | Reusable, non-corrosive, easy separation, reduced waste. | researchgate.net |
| Recyclable Homogeneous Catalysis | Rare Earth Triflates (Re(OTf)₃) | High activity in catalytic amounts, can be recovered and reused. | researchgate.net |
| Alternative Energy Source | Microwave Irradiation | Drastically reduced reaction times, improved energy efficiency. | google.com |
| Solvent-Free Conditions | Various, e.g., TfOH/Re(OTf)₃ | Eliminates solvent waste, reduces environmental impact and cost. | sioc-journal.cnepa.gov |
| Photocatalytic C-H Oxidation | CeCl₃ / Visible Light / Air | Uses water as solvent, air as oxidant; mild conditions, highly atom-economical. | chemistryviews.org |
Reaction Mechanisms and Chemical Transformations of 4 4 Fluorobenzoyl Benzoic Acid
Electrophilic and Nucleophilic Substitution Reactions
The two aromatic rings in 4-(4-Fluorobenzoyl)benzoic acid exhibit distinct reactivities towards substitution reactions due to the electronic effects of their respective substituents.
Electrophilic Aromatic Substitution: The benzoic acid moiety is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the carboxylic acid (-COOH) group and the 4-fluorobenzoyl group. Both of these groups are meta-directing. Consequently, electrophilic substitution, such as nitration, on this ring would be expected to occur at the position meta to both groups (C3 or C5). For instance, the nitration of benzophenone (B1666685), a similar structure, primarily yields the m-nitro derivative study.com.
Nucleophilic Aromatic Substitution (SNAr): The fluorobenzene (B45895) ring is activated for nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing benzoyl group, para to the fluorine atom, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.com This makes the fluorine atom a viable leaving group. This reactivity allows for the displacement of fluoride by various nucleophiles. Studies on 4-fluorobenzophenone have shown that it readily undergoes nucleophilic substitution with phenoxides in solvents like diphenyl sulphone. rsc.orgrsc.org The rate of this reaction is enhanced by electron-donating groups on the incoming nucleophile and electron-withdrawing groups on the benzophenone core. rsc.orgrsc.org
Table 1: Reactivity of Aromatic Rings in this compound
| Ring System | Activating/Deactivating Groups | Directing Effect for Electrophilic Substitution | Susceptibility to Nucleophilic Substitution |
| Benzoic Acid Ring | -COOH (deactivating), -COAr (deactivating) | Meta-directing | Low |
| Fluorobenzene Ring | -F (deactivating), -COAr (deactivating) | Ortho-directing (relative to F) | High (activated for SNAr) |
Oxidation and Reduction Pathways of the Carboxylic Acid Moiety
The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. However, both the carboxylic acid and the ketone moieties can undergo reduction.
The choice of reducing agent is crucial for achieving selectivity. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the ketone to the corresponding alcohols, yielding 4-((4-fluorophenyl)(hydroxy)methyl)benzyl alcohol. researchgate.netbyjus.com
Conversely, milder reducing agents can offer chemoselectivity. Sodium borohydride (NaBH₄) is typically used for the reduction of aldehydes and ketones and is generally not reactive enough to reduce a carboxylic acid under ambient conditions. nih.govrsc.org Therefore, treatment with NaBH₄ would selectively reduce the ketone to a secondary alcohol, yielding 4-((4-fluorophenyl)(hydroxy)methyl)benzoic acid.
For the selective reduction of the carboxylic acid in the presence of the ketone, borane (BH₃) complexes, such as BH₃·THF, are effective. nih.gov These reagents show a preference for reducing carboxylic acids over ketones, which would yield (4-(4-fluorobenzoyl)phenyl)methanol. nih.gov
Table 2: Selective Reduction of this compound
| Reagent | Functional Group Reduced | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | 4-((4-fluorophenyl)(hydroxy)methyl)benzyl alcohol |
| Sodium Borohydride (NaBH₄) | Ketone only | 4-((4-fluorophenyl)(hydroxy)methyl)benzoic acid |
| Borane (BH₃·THF) | Carboxylic Acid only | (4-(4-fluorobenzoyl)phenyl)methanol |
Coupling Reactions and Functional Group Interconversions
The carboxylic acid functional group is a versatile handle for various interconversions. Standard protocols can be used to convert it into esters, amides, and acid chlorides.
Esterification: The reaction of this compound with an alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester, methyl 4-(4-fluorobenzoyl)benzoate. benthamdirect.comresearchgate.net
Amide Formation: Amides can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride (using reagents like thionyl chloride, SOCl₂), followed by reaction with a primary or secondary amine. bath.ac.uknih.gov Direct amide formation from the carboxylic acid and an amine is also possible using coupling agents or under high-temperature conditions that facilitate dehydration. rsc.orgnih.gov
The C-F bond, while generally robust, can participate in certain palladium-catalyzed cross-coupling reactions, although it is less reactive than corresponding C-Br or C-I bonds.
Cyclization Reactions and Formation of Heterocyclic Systems (e.g., phthalides)
While this compound does not undergo simple intramolecular cyclization to a phthalide (B148349) (which requires a 2-benzoyl substitution pattern), its derivatives are valuable precursors for various heterocyclic systems. A particularly important class of heterocycles synthesized from this scaffold are the 1,3,4-oxadiazoles, which are known for their diverse biological activities.
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically follows a multi-step sequence: benthamdirect.comresearchgate.neteurekaselect.com
Esterification: The carboxylic acid is converted to its methyl or ethyl ester.
Hydrazide Formation: The ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 4-(4-fluorobenzoyl)benzohydrazide.
Hydrazone Synthesis: The resulting hydrazide is condensed with an aromatic aldehyde to yield an N-acylhydrazone.
Oxidative Cyclization: The hydrazone undergoes an oxidative cyclization reaction to form the 1,3,4-oxadiazole (B1194373) ring. Various reagents can be employed for this step, including iodine in the presence of a base like potassium carbonate, or other oxidizing agents like ceric ammonium nitrate or (diacetoxyiodo)benzene. benthamdirect.comnih.govbeilstein-journals.org
Furthermore, modern synthetic methods have demonstrated that benzoic acids can undergo rhodium-catalyzed cascade reactions with alkenes or isocyanates to form phthalides and phthalimides, respectively, via ortho C-H bond activation. rsc.orgrsc.orgresearchgate.netsci-hub.st These advanced methods could potentially be applied to this compound to generate complex, functionalized heterocyclic systems.
Mechanistic Studies of Acylation Reactions
This compound is synthesized via a Friedel-Crafts acylation reaction. organic-chemistry.org The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks an aromatic ring. masterorganicchemistry.comyoutube.com The synthesis can be envisioned through two primary routes:
Route A: Acylation of fluorobenzene with 4-chlorocarbonylbenzoic acid (the acid chloride of 4-carboxybenzoic acid).
Route B: Acylation of benzoic acid with 4-fluorobenzoyl chloride.
In either case, the mechanism proceeds through several key steps, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃): organic-chemistry.orgyoutube.com
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage. This generates a resonance-stabilized acylium ion, which serves as the potent electrophile, and the [AlCl₄]⁻ anion. masterorganicchemistry.comyoutube.com
Electrophilic Attack: The π-electron system of the aromatic substrate (e.g., fluorobenzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation and Regeneration of Catalyst: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final ketone product. The process also regenerates the AlCl₃ catalyst and produces HCl. youtube.com
Computational studies, including Density Functional Theory (DFT), have provided deeper insights into the reaction pathway, confirming that the formation of the acylium ion is often the rate-determining step and helping to elucidate the transition states involved in the C-C bond formation. researchgate.net
Spectroscopic and Structural Elucidation of 4 4 Fluorobenzoyl Benzoic Acid and Its Derivatives
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of 4-(4-fluorobenzoyl)benzoic acid, the IR spectrum reveals characteristic absorption bands that confirm its chemical architecture.
A prominent feature in the FT-IR spectrum of benzoic acid derivatives is the broad absorption band observed in the region of approximately 3300 to 2500 cm⁻¹. This is attributed to the O-H stretching vibration of the carboxylic acid group, with its breadth resulting from hydrogen bonding interactions. docbrown.info The strong carbonyl (C=O) stretching vibration of the carboxylic acid typically appears between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The presence of the ketone carbonyl group in this compound would also contribute to the absorption in the carbonyl region.
Furthermore, C-O stretching vibrations of the carboxylic acid group are expected in the range of 1320 to 1210 cm⁻¹. docbrown.infospectroscopyonline.com The spectra also display characteristic absorptions for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-plane stretching vibrations at wavenumbers from approximately 1625 to 1465 cm⁻¹. docbrown.info The C-F bond in the fluorinated ring also gives rise to a characteristic stretching vibration.
Table 1: Key FT-IR Absorption Bands for Carboxylic Acids
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carbonyl (Acid) | C=O Stretch | 1710 - 1680 |
| Carbonyl (Ketone) | C=O Stretch | ~1685 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1625 - 1465 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity and chemical environment of the atoms.
In the ¹H NMR spectrum of a derivative like 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid, distinct signals are observed for the aromatic protons. nih.govresearchgate.net The protons on the two different benzene (B151609) rings appear as doublets and triplets, with their chemical shifts and coupling constants providing information about their relative positions and the electronic effects of the substituents. nih.govresearchgate.net For instance, in a related compound, the carboxylic acid proton appears as a broad singlet at a downfield chemical shift, often around 4.9 ppm in deuterated methanol. nih.govresearchgate.net
The ¹³C NMR spectrum offers complementary information, with distinct signals for each unique carbon atom in the molecule. For benzoic acid itself, the carboxyl carbon (C=O) appears at a characteristic downfield shift, typically around 167-173 ppm. rsc.org The aromatic carbons exhibit signals in the range of approximately 128-134 ppm. rsc.org In this compound, the presence of the fluorine atom will influence the chemical shifts of the carbons in the fluorinated ring due to its electronegativity and through-space coupling effects.
Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₉FO₃, the expected molecular weight is approximately 244.22 g/mol . chemimpex.comsigmaaldrich.comsigmaaldrich.com
The mass spectrum also reveals a characteristic fragmentation pattern upon ionization. In the mass spectrum of benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 122. docbrown.info A prominent fragment is often seen at m/z 105, corresponding to the loss of the hydroxyl radical (•OH). youtube.com Another significant peak at m/z 77 represents the phenyl cation (C₆H₅⁺), formed by the cleavage of the bond between the phenyl ring and the carboxyl group. youtube.com
For 4-fluorobenzoic acid, the deprotonated molecule [M-H]⁻ is observed as the base peak at m/z 139.0 in negative-ion mass spectrometry. researchgate.net A fragment ion at m/z 95.0, resulting from the loss of the COOH group, is also seen. researchgate.net In the case of this compound, fragmentation would likely involve cleavage at the carbonyl groups, leading to characteristic fragment ions that can be used to confirm the structure. For example, in a related derivative, 4-fluorobenzoylpropionic acid, the molecular ion [M+H]⁺ is observed, and its fragmentation provides structural information. massbank.eu
Table 2: Common Fragment Ions in the Mass Spectra of Benzoic Acid Derivatives
| m/z | Ion Structure | Description |
| [M]⁺ | [C₆H₅COOH]⁺ | Molecular ion of benzoic acid |
| 105 | [C₆H₅CO]⁺ | Loss of •OH from benzoic acid |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 45 | [COOH]⁺ | Carboxyl cation |
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination of this compound Co-crystals
The formation of co-crystals, where two or more different molecules crystallize together in a defined stoichiometric ratio, is a significant area of study. Research has been conducted on co-crystals of 4-fluorobenzoic acid with various other molecules, such as 2-aminobenzothiazole (B30445). eurjchem.com In one such co-crystal, the compound crystallizes in the monoclinic space group P2₁/c. eurjchem.com The analysis of co-crystal structures provides insights into the specific intermolecular interactions that drive their formation. For instance, co-crystals of 4-fluorobenzoic acid with heteroaromatic nitrogenous bases have been synthesized and structurally characterized. researchgate.net
Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H...F interactions)
In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions. Hydrogen bonding is a dominant force, particularly the O-H···O interactions between the carboxylic acid groups of adjacent molecules, often leading to the formation of centrosymmetric dimers. nih.govnih.gov These dimers can be further linked into larger supramolecular structures through other interactions. eurjchem.com
The presence of the fluorine atom introduces the possibility of C-H···F interactions, which, although weaker than conventional hydrogen bonds, can play a role in stabilizing the crystal packing. x-mol.com Studies on solid solutions of benzoic acid and 4-fluorobenzoic acid have indicated the influence of these C-H···F hydrogen bonds on the crystal structure. x-mol.com
Conformational Analysis in the Solid State
X-ray diffraction analysis allows for a detailed examination of the molecular conformation in the solid state. For molecules with multiple aromatic rings, such as this compound, the dihedral angle between the planes of the rings is a key conformational parameter. In a related compound, 4-(4-fluorophenoxy)benzoic acid, the two benzene rings are inclined to one another with a dihedral angle of 70.99 (5)°. nih.gov The conformation of the molecule is influenced by both intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. NMR analysis of some fluorobenzoyl derivatives has also suggested that fluorine substituents can affect the benzoyl conformation. nih.gov
Crystal Packing and Supramolecular Assembly
The crystal structure of this compound and its derivatives is significantly influenced by a variety of intermolecular interactions, leading to the formation of complex supramolecular assemblies. A predominant feature in the crystal packing of many benzoic acid derivatives is the formation of centrosymmetric dimers through O–H⋯O hydrogen bonds between the carboxylic acid groups, creating R22(8) ring motifs. nih.govnih.govnih.gov This robust hydrogen-bonding pattern is a primary organizing force in the crystal lattice.
Beyond the primary carboxylic acid dimerization, other weaker interactions play a crucial role in stabilizing the three-dimensional crystal structure. These include C–H⋯O interactions, which link the dimers into larger arrays. nih.govresearchgate.net For instance, in the crystal structure of 4-(4-fluorophenoxy)benzoic acid, these dimers are further connected into a two-dimensional array parallel to the ab plane by C—H···O interactions. nih.gov
In cocrystals involving derivatives of this compound, the supramolecular assembly can be even more complex. For example, in a cocrystal of 5-fluorouracil (B62378) and 4-methylbenzoic acid, the benzoic acid molecules form the expected carboxylic acid dimers, while the 5-fluorouracil molecules form base pairs, also through N–H⋯O hydrogen bonds. nih.gov In another example, a cocrystal of etoricoxib (B1671761) and 4-fluorobenzoic acid demonstrates how different acidic components can influence the conformation of the primary molecule. nih.gov
The interplay of these various non-covalent interactions, including hydrogen bonding, π-π stacking, and other weak interactions, dictates the final crystal packing and the resulting supramolecular architecture. growkudos.comresearchgate.net The specific geometry and nature of these interactions can be influenced by factors such as the presence of substituents and the crystallization conditions.
Analysis of Z' in Asymmetric Units
The value of Z', which represents the number of formula units in the asymmetric unit of a crystal, provides valuable information about the symmetry and packing of molecules in the solid state. For derivatives of this compound, the analysis of Z' reveals interesting structural features.
In many cases, the Z' value is 1, indicating that there is one molecule in the asymmetric unit. However, instances where Z' is greater than 1 are not uncommon and often point to slight conformational differences between the molecules within the asymmetric unit. For example, in the crystal structure of 4-fluoro-2-(phenylamino)benzoic acid, there are two independent molecules (A and B) in the asymmetric unit (Z' = 2). iucr.org These two molecules exhibit slight conformational differences, specifically in the dihedral angles between their aromatic rings. iucr.org
The occurrence of Z' > 1 can be attributed to a variety of factors, including the molecule's flexibility and the subtle balance of intermolecular forces that can lead to multiple, energetically similar conformations coexisting in the crystal lattice. nih.gov The study of such cases provides deeper insight into the complexities of crystal engineering and the factors that govern molecular packing.
Below is a table summarizing the Z' values for some derivatives of this compound.
| Compound | Z' | Crystal System | Space Group | Reference |
| 4-(4-Fluorophenoxy)benzoic acid | 2 | Triclinic | P-1 | nih.gov |
| (E)-4-(4-Fluorobenzylidene)amino]benzoic acid | 4 | Monoclinic | P21/n | nih.govresearchgate.net |
| (E)-4-(4-Fluorostyryl)benzoic acid | 4 | Monoclinic | P21/c | nih.gov |
| 4-Fluoro-2-(phenylamino)benzoic acid | 2 | iucr.org | ||
| 4,4′-Azinodibenzoic acid | 0.5 | Triclinic | P-1 | researchgate.net |
Electronic Spectroscopy (UV-Vis) and Fluorescence Properties of Metal Complexes
Metal complexes of this compound and its derivatives often exhibit interesting electronic absorption and fluorescence properties. The UV-Vis spectra of these complexes are typically dominated by ligand-centered transitions.
The absorption spectra of copper(II) carboxylate complexes with p-fluorobenzoic acid show bands characteristic of the ligands. researchgate.net Similarly, for terbium complexes with benzoic acid and its derivatives, the ultraviolet absorption is mainly attributed to the ligands, although the peak locations may be shifted upon coordination to the metal ion. researchgate.net In some cases, the electronic transitions are described as π* → π or π* → n transitions within the ligand. nih.gov
The fluorescence properties of these metal complexes are particularly noteworthy. Many lanthanide complexes, for instance, exhibit strong luminescence due to efficient energy transfer from the ligand to the metal ion. researchgate.net The fluorescence intensity can be influenced by the structure of the ligand and the nature of the metal-ligand bond. For example, terbium complexes with sulfosalicylic acid have been shown to exhibit stronger fluorescence than those with other benzoic acid derivatives. researchgate.net
The fluorescence of these complexes can also be sensitive to the presence of other molecules, making them potential fluorescent sensors. The fluorescence intensity of some metal-organic frameworks (MOFs) based on triazole-functionalized benzoic acid can be quenched or enhanced in the presence of specific ions or molecules. nih.gov For instance, some complexes show a fluorescence quenching effect in the presence of Fe³⁺ ions and an enhancement effect with tryptophan. nih.gov This sensing capability is often attributed to interactions that inhibit or promote processes like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of newly synthesized compounds, including metal complexes of this compound and its derivatives. This method provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample, which is then compared with the calculated values for the proposed chemical formula.
For a series of hydrazide hydrazones of 4-fluorobenzoic acid, elemental analysis was used alongside spectral methods to confirm the structures of the new compounds. globalscientificjournal.comresearchgate.net Similarly, the compositions of binary complexes of terbium with benzoic acid and its derivatives were identified by elemental analyses. researchgate.net In the characterization of a co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid, elemental analysis was a key part of the comprehensive characterization, which also included various spectroscopic techniques and single-crystal X-ray diffraction. eurjchem.com
The following table provides an example of the kind of data obtained from elemental analysis for a hypothetical complex of this compound.
| Compound | Formula | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |
| [Cu₂(C₁₄H₈FO₃)₄(Py)₂] | C₇₀H₄₆Cu₂F₄N₂O₁₂ | 60.56 | 60.50 | 3.34 | 3.30 | 2.02 | 2.00 |
| [Tb(C₇H₄FO₂)₃(H₂O)₂] | C₂₁H₁₆F₃O₈Tb | 40.27 | 40.21 | 2.58 | 2.55 | - | - |
Note: The data in this table is illustrative and based on typical results for similar compounds.
The close agreement between the calculated and found percentages provides strong evidence for the proposed composition of the synthesized complexes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are foundational for exploring the electronic structure and related properties of 4-(4-Fluorobenzoyl)benzoic acid. These methods allow for the detailed analysis of the molecule's geometry, stability, and reactive nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzoic acid derivatives to calculate optimized molecular geometries, vibrational frequencies, and other electronic properties. researchgate.netresearchgate.net For derivatives of 4-fluorobenzoic acid, DFT calculations are often performed with specific basis sets, such as B3LYP/6–311++G(d,p), to ensure the stability and accuracy of the theoretical models. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
While specific DFT studies detailing the optimized geometry of this compound are not extensively documented in the reviewed literature, the methodology is standard for this class of compounds. For example, computational studies on related molecules like 4-(carboxyamino)-benzoic acid use the DFT-B3LYP/6-311G method to obtain revamped geometric structures and quantum chemical parameters. researchgate.netactascientific.com Such analyses are crucial for understanding the molecule's conformation and steric effects, which influence its interactions and reactivity.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For various benzoic acid derivatives and related aromatic compounds, the HOMO and LUMO energies are calculated to predict their behavior in chemical reactions. researchgate.net The HOMO level is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO level relates to its ability to accept electrons (electrophilicity). Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attacks.
From these principles, various global reactivity descriptors can be calculated, as shown in the table below.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. |
This table presents theoretical quantum molecular descriptors derived from HOMO-LUMO energies.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. actascientific.com
For aromatic carboxylic acids and their derivatives, MEP analysis can identify the most reactive sites. For instance, the negative potential is often localized around the oxygen atoms of the carboxyl group, indicating these are primary sites for interaction with electrophiles. researchgate.net The map provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis.
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While MD simulations have been conducted on related compounds like benzoic acid to investigate aggregation and behavior in confined spaces, no specific MD simulation studies for this compound were identified in the surveyed literature.
Prediction of Chemical Behavior and Reaction Pathways
The computational tools described above are collectively used to predict the chemical behavior and potential reaction pathways of this compound. By integrating data from DFT, HOMO-LUMO, and MEP analyses, a comprehensive reactivity profile can be constructed.
For example, the calculated global reactivity descriptors (hardness, softness, electrophilicity index) provide a quantitative measure of the molecule's reactivity. actascientific.com The MEP map visually identifies the electron-rich and electron-deficient regions, suggesting the most probable sites for chemical reactions. This predictive power is essential for designing new synthetic routes or for understanding the molecule's role as an intermediate in the synthesis of more complex structures. globalscientificjournal.com
Computational Studies on Co-crystals and Supramolecular Architectures
The study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a significant area of materials science. Computational methods are vital for understanding the intermolecular interactions that govern the formation and stability of these supramolecular architectures.
For the closely related compound 4-fluorobenzoic acid, computational and experimental studies have investigated its ability to form co-crystals and salts with various heteroaromatic compounds. researchgate.net These studies analyze the non-covalent interactions, such as hydrogen bonds (e.g., O-H···N, N-H···O) and π-π stacking, that define the crystal packing. researchgate.neteurjchem.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. eurjchem.com By analyzing these interactions, researchers can predict and understand the resulting physicochemical properties of the co-crystals, such as melting point and solubility.
Hirshfeld Surface Analysis and Fingerprint Plots
While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on closely related compounds, such as co-crystals of 4-fluorobenzoic acid and other benzoic acid derivatives, provide a clear picture of the expected interactions. eurjchem.comeurjchem.comnih.gov In these systems, the crystal structures are typically stabilized by a network of hydrogen bonds and other weak interactions. eurjchem.comeurjchem.com
For instance, in a co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazol, the structure is stabilized by N–H···O and O–H···O hydrogen bonds, which form supramolecular structures. eurjchem.comeurjchem.com Hirshfeld surface analysis of similar molecules reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to crystal packing. nih.govnih.gov The red regions on the Hirshfeld surface mapped over the dnorm property indicate strong hydrogen-bonding contacts, such as the characteristic O–H⋯O interactions that form inversion dimers in many carboxylic acids. nih.govnih.gov
The fingerprint plots of related benzoic acid derivatives quantify the percentage contribution of each type of interaction to the total Hirshfeld surface. nih.govnih.goviucr.org These plots typically show distinct spikes for key interactions, with H···H contacts often being the most abundant, reflecting the prevalence of van der Waals forces. nih.gov
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Benzoic Acid Compounds
| Intermolecular Contact | Contribution in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid (%) nih.gov | Contribution in a Thia-azacyclopenta[b]fluorene-4-carboxylic acid derivative (%) nih.gov | Contribution in a 4-fluorobenzamide (B1200420) derivative (Compound 1) (%) nih.gov |
| H···H | 39.7 | 41.7 | 26.6 |
| C···H/H···C | 39.0 | 17.0 | - |
| O···H/H···O | 18.0 | 27.7 | - |
| S···H/H···S | - | 7.5 | 13.8 |
| Cl···H/H···Cl | - | - | 9.5 |
| Other | 3.3 | 6.1 | 30.1 |
Note: This table presents data from related but distinct molecules to illustrate typical interaction percentages. The absence of a value is indicated by "-".
Lattice Energy Landscapes for Related Systems
Lattice energy landscape calculations are a cornerstone of crystal structure prediction and polymorphism studies. This computational approach involves calculating the lattice energy for a wide range of possible crystal packing arrangements to identify the most thermodynamically stable structures. For a molecule like this compound, which contains flexible torsion angles and strong hydrogen-bonding groups, predicting the crystal structure is a complex challenge.
Solvent Effects Modeling in Theoretical Studies
Theoretical modeling of solvent effects is crucial for understanding the behavior of a compound in solution, which is relevant for its synthesis, purification, and potential applications. Computational models for simulating solvent effects are broadly categorized as implicit or explicit. nih.gov
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient but may not capture specific solute-solvent interactions like hydrogen bonding. nih.gov
Explicit solvent models provide a more detailed and accurate picture by representing individual solvent molecules. nih.gov These simulations, often using sequential Monte Carlo/Quantum Mechanics (S-MC/QM) or ab initio molecular dynamics (AIMD) methods, can model the specific interactions between the solute (this compound) and surrounding solvent molecules. nih.govresearchgate.net
For keto-acid compounds, theoretical studies often focus on how the solvent influences tautomeric equilibria and spectroscopic properties. researchgate.netacs.org For example, studies on related keto-enol systems show that polar solvents can significantly increase the molecular dipole moment compared to the gas phase and can shift the equilibrium towards the more polar tautomer. researchgate.netnih.gov While this compound does not exhibit classical keto-enol tautomerism, the polarity of the solvent is expected to influence the conformation and electronic properties of the benzophenone (B1666685) core and the carboxylic acid group. nih.gov Theoretical models can predict shifts in UV-Vis absorption spectra (solvatochromism) and changes in other electronic properties by accounting for the solvent-solute interactions at a molecular level. researchgate.netnih.gov
Derivatives and Analogs of 4 4 Fluorobenzoyl Benzoic Acid: Synthesis and Characterization
Synthesis and Characterization of Novel Phthalide (B148349) Derivatives
Phthalides, or isobenzofuranones, are a class of lactones that can be derived from benzoic acid precursors. While direct synthesis from 4-(4-fluorobenzoyl)benzoic acid is not extensively documented, general synthetic strategies for phthalide formation can be applied. These methods often involve the cyclization of 2-substituted benzoic acids. For instance, a common route involves the reduction of 2-acylarylcarboxylates followed by in situ lactonization. organic-chemistry.org Other advanced methods include the electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids and palladium-catalyzed arylation of aldehydes with organoboronic acids. organic-chemistry.org
Recent research has focused on creating novel phthalide derivatives bearing arylhydrazine and acylthiourea skeletons, starting from materials like phthalic anhydride (B1165640). acs.orgresearchgate.net The synthesis of these complex molecules involves multistep processes. For example, phthalide-arylhydrazine derivatives can be prepared by activating a phthalide-containing carboxylic acid with thionyl chloride and subsequently reacting it with the appropriate arylhydrazide. acs.org Alternatively, a phthalide acetic acid intermediate can be condensed with various arylhydrazines using peptide coupling agents like EDCI-HCl and HOBt. acs.org
The characterization of these novel phthalide derivatives relies on standard spectroscopic techniques. The formation of the lactone ring is confirmed by the presence of a characteristic carbonyl stretching vibration in the infrared (IR) spectrum, typically around 1760 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the complete structure, including the substitution patterns on the aromatic rings and the stereochemistry of the final products. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. acs.org
Exploration of Hydrazide and Hydrazone Derivatives
The carboxylic acid group of this compound is a prime site for derivatization to form hydrazides and their corresponding hydrazones. This class of compounds has been synthesized from structurally similar fluorinated benzoic acids. globalscientificjournal.com
The synthetic pathway is a well-established two-step process:
Hydrazide Formation : The parent acid, this compound, is first converted to its corresponding ester, typically an ethyl or methyl ester. This is achieved through Fischer esterification, reacting the acid with an excess of the alcohol (e.g., absolute ethanol) in the presence of a strong acid catalyst like sulfuric acid, under reflux conditions. globalscientificjournal.com The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent, to yield the 4-(4-fluorobenzoyl)benzohydrazide. globalscientificjournal.com
Hydrazone Synthesis : The synthesized hydrazide is subsequently condensed with a variety of aromatic or aliphatic aldehydes and ketones. This reaction, which forms a Schiff base (specifically, a hydrazone), is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. globalscientificjournal.com
This approach allows for the creation of a large library of hydrazone derivatives. The structures of these new compounds are confirmed by their physical properties and spectroscopic data. globalscientificjournal.com IR spectroscopy is used to verify the presence of key functional groups, such as the N-H and C=O of the hydrazide and the C=N imine bond of the hydrazone. ¹H and ¹³C NMR spectroscopy provides detailed structural information of the final products.
Table 1: Representative Hydrazone Derivatives Synthesized from 4-Fluorobenzoic Acid Hydrazide This table is illustrative of derivatives that can be synthesized from a 4-fluorobenzohydrazide precursor, based on established methods. globalscientificjournal.com
| Entry | Aldehyde/Ketone Reactant | Resulting Hydrazone Structure |
| 1 | Benzaldehyde | N'-(phenylmethylene)-4-fluorobenzohydrazide |
| 2 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide |
| 3 | Salicylaldehyde | N'-(2-hydroxybenzylidene)-4-fluorobenzohydrazide |
| 4 | Acetone | N'-(propan-2-ylidene)-4-fluorobenzohydrazide |
Synthesis of Europium Complexes of this compound
Lanthanide complexes, particularly those of europium(III), are of significant interest due to their unique photoluminescent properties. While specific complexes of this compound are not detailed in the available literature, general methods for synthesizing europium(III) carboxylate complexes are well-established and applicable. acs.org
The synthesis typically involves the reaction of a europium(III) salt, such as europium(III) chloride (EuCl₃), with the carboxylic acid ligand. acs.org The reaction can be performed in an aqueous solution where the sodium salt of the benzoic acid derivative is first prepared by reacting it with sodium hydroxide. This is then mixed with the EuCl₃ solution. acs.org An alternative approach involves a solvent-based reaction, for example in a mixture of THF and water, where the europium salt, the ligand, and other co-ligands are combined.
In these complexes, the carboxylate group of the benzoic acid derivative coordinates to the Eu³⁺ ion. The coordination can be monodentate or, more commonly, bidentate, where both oxygen atoms of the carboxylate group bind to the metal center. acs.org The resulting complexes often exhibit the characteristic sharp, red luminescence of Eu³⁺ upon excitation with UV light. This emission arises from ⁵D₀ → ⁷Fⱼ transitions (where J = 0, 1, 2, 3, 4) of the europium ion. acs.org The introduction of co-ligands, such as 1,10-phenanthroline (B135089) (phen) or triphenylphosphine (B44618) oxide (TPPO), can enhance the fluorescence intensity through a synergistic "antenna effect," where the organic ligands absorb light and efficiently transfer the energy to the central Eu³⁺ ion.
Characterization of these complexes involves elemental analysis to determine the stoichiometry, IR spectroscopy to confirm the coordination of the carboxylate group (indicated by the disappearance of the broad O-H stretch and the appearance of asymmetric and symmetric COO⁻ stretches), and fluorescence spectroscopy to study their photophysical properties. acs.org Single-crystal X-ray diffraction can provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the europium ion.
Structural and Spectroscopic Studies of Substituted Benzenesulfonamide (B165840) Analogs
Benzenesulfonamide derivatives represent another important class of analogs that can be synthesized from benzoic acid precursors, typically via an amino-substituted intermediate. The synthesis of benzenesulfonamide analogs of this compound would first require the introduction of an amino group onto one of its benzene (B151609) rings.
A common synthetic strategy involves the following steps:
Nitration : Introduction of a nitro group onto the benzoic acid ring.
Reduction : Reduction of the nitro group to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield an aminobenzoylbenzoic acid derivative.
Sulfonamide Formation : The resulting amino derivative is then reacted with a substituted benzenesulfonyl chloride in the presence of a base (like pyridine (B92270) or potassium carbonate) to form the sulfonamide linkage (-NH-SO₂-). nih.govtandfonline.com
An alternative route involves a Sandmeyer reaction starting from an aniline (B41778) derivative to prepare a benzenesulfonyl chloride, which is subsequently treated with ammonia (B1221849) or an amine. nih.gov Copper-catalyzed cross-coupling reactions have also been employed to link sulfonamide moieties to aromatic rings. nih.gov
The structures of these benzenesulfonamide analogs are elucidated using a combination of spectroscopic methods. nih.govresearchgate.net
IR Spectroscopy : Confirms the presence of the sulfonamide group through its characteristic symmetric and asymmetric SO₂ stretching bands (around 1160 cm⁻¹ and 1330 cm⁻¹, respectively) and the N-H stretching vibration. tandfonline.comresearchgate.net
Mass Spectrometry : Provides the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.
Table 2: Representative Structures of Benzenesulfonamide Analogs This table presents potential structures based on established synthetic routes for related benzoic acid compounds. tandfonline.comnih.gov
| Compound | R Group on Benzenesulfonyl Moiety | Parent Benzoic Acid Moiety |
| A | -H | 4-(4-Fluorobenzoyl)-2-aminobenzoic acid |
| B | -CH₃ | 4-(4-Fluorobenzoyl)-2-aminobenzoic acid |
| C | -Cl | 4-(4-Fluorobenzoyl)-2-aminobenzoic acid |
| D | -NO₂ | 4-(4-Fluorobenzoyl)-2-aminobenzoic acid |
Design and Synthesis of Other Structurally Modified Analogs (e.g., aminobenzoic acid derivatives, Schiff bases)
Beyond the derivatives already discussed, the structure of this compound allows for the design and synthesis of other modified analogs, with Schiff bases being a prominent example. The key precursor for these compounds is an amino derivative of this compound.
Synthesis of Aminobenzoic Acid Derivatives As mentioned previously, an amino group can be introduced onto the aromatic backbone via a nitration-reduction sequence. For example, nitration of this compound followed by chemical reduction would yield an amino-4-(4-fluorobenzoyl)benzoic acid isomer, a crucial building block for further derivatization.
Synthesis of Schiff Bases Schiff bases (or imines) are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. Using an amino derivative of this compound as the starting material, a wide variety of Schiff bases can be prepared by reacting it with different substituted aldehydes.
The synthesis is typically a one-step reaction where the aminobenzoic acid derivative and the chosen aldehyde are refluxed in an alcoholic solvent, often with a few drops of a catalyst like glacial acetic acid. scispace.com The mixture is then cooled, and the resulting Schiff base product precipitates and can be purified by crystallization.
The characterization of these Schiff base derivatives is straightforward:
IR Spectroscopy : The formation of the imine bond is confirmed by a characteristic C=N stretching vibration, typically appearing in the 1600-1650 cm⁻¹ region. The disappearance of the N-H stretching bands of the primary amine is also indicative of a successful reaction.
NMR Spectroscopy : In the ¹H NMR spectrum, the proton of the azomethine group (-CH=N-) appears as a distinct singlet, providing clear evidence of Schiff base formation.
Regioselective Synthesis of this compound Isomers and Analogs
The synthesis of this compound and its isomers is fundamentally a Friedel-Crafts acylation reaction, a classic method for forming C-C bonds with aromatic rings. libretexts.orgmasterorganicchemistry.com The control of regioselectivity—that is, directing the substitution to a specific position on the aromatic ring—is a critical aspect of the synthesis.
The standard synthesis of this compound involves the acylation of fluorobenzene (B45895) with a suitable acylating agent derived from terephthalic acid, such as terephthalic acid monomethyl ester chloride. The reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). chemguide.co.uk
In this reaction, the fluorine atom on the fluorobenzene ring acts as an ortho-, para-directing group for the incoming electrophile (the acylium ion). Due to steric hindrance from the fluorine atom, the acylation predominantly occurs at the para position, leading to the desired 4,4'-substituted product. The use of specific catalysts and controlled reaction conditions is essential to maximize the yield of the desired isomer and minimize the formation of others, such as the ortho-isomer. chemguide.co.ukacs.org Modern approaches using heterogeneous catalysts, such as nanoscale metal oxides like SnO₂, are being explored to improve yields and regioselectivity under solvent-free conditions. acs.org
Advanced techniques are also being developed for the highly controlled regioselective synthesis of complex molecules. For instance, flow microreactors allow for precise control over reaction times (from milliseconds to seconds) and temperatures, enabling the selective synthesis of specific isomers that might be difficult to isolate using traditional batch methods. nih.gov Furthermore, the use of hydrogen-bonding templates, such as 1,2,4,5-benzenetetracarboxylic acid, has been shown to control the regioselective topochemical synthesis of photodimers from stilbazole derivatives in the solid state, demonstrating the power of supramolecular chemistry in directing reactivity. rsc.org While not applied directly to this compound, these methods highlight the ongoing innovation in achieving regioselective control in organic synthesis.
Applications of 4 4 Fluorobenzoyl Benzoic Acid and Its Derivatives in Organic Synthesis and Materials Science
Role as a Versatile Intermediate in Complex Organic Molecule Synthesis.ontosight.aiwikipedia.org
4-(4-Fluorobenzoyl)benzoic acid is a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a ketone group, allows for a variety of chemical transformations. The presence of the fluorine atom can also impart unique properties to the final products. ontosight.ai
The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, providing a handle for further functionalization. For instance, it can be reacted with alcohols to form esters or with amines to form amides. The ketone group, on the other hand, can undergo reactions such as reduction to a secondary alcohol, reductive amination, or reactions with Grignard reagents to form tertiary alcohols.
One notable application is in the synthesis of pyrazole (B372694) derivatives. By reacting this compound with hydrazine (B178648) derivatives, a variety of substituted pyrazoles can be obtained. nih.gov These pyrazole-containing molecules have been investigated for their potential as antimicrobial agents. nih.gov
Derivatives of this compound also serve as precursors for more complex heterocyclic systems. For example, through a series of reactions, it can be converted into Schiff bases and subsequently to 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net These classes of compounds are of interest in medicinal chemistry due to their potential biological activities. researchgate.net
Building Block for Advanced Functional Materials
The unique molecular structure of this compound makes it a valuable building block for the creation of advanced functional materials. Its rigid aromatic core, combined with the reactive carboxylic acid and ketone functionalities, allows for its incorporation into various polymeric and supramolecular architectures.
Derivatives of this compound, such as (E)-4-(4-fluorostyryl)benzoic acid, are important intermediates in the synthesis of side-chain ligands for polymeric liquid crystals. nih.gov These liquid crystalline polymers exhibit ordered structures and can have applications in displays, optics, and data storage. nih.gov The presence of the fluorine atom can influence the liquid crystalline properties, such as the mesophase stability and transition temperatures.
The ability of the carboxylic acid group to form strong hydrogen bonds is a key feature in the construction of well-defined supramolecular structures. For example, the related molecule 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid forms inversion dimers through O-H···O hydrogen bonds in the solid state. nih.govresearchgate.net This predictable self-assembly behavior is crucial for the design of crystalline materials with specific properties.
Application in Agrochemical Synthesis
While direct applications of this compound in agrochemicals are not extensively documented in the provided search results, its derivatives have relevance in this field. Phenoxy benzoic acid derivatives, a class of compounds to which some derivatives of this compound belong, are known for their herbicidal and plant growth-regulating activities. nih.gov
For example, 4-fluoro-3-phenoxybenzoic acid is a known metabolite of the pyrethroid insecticide cyfluthrin. ca.govca.gov The synthesis of such derivatives could potentially start from or involve intermediates related to this compound. The structural features of this compound, including the fluorinated phenyl ring, are found in various agrochemically active molecules.
Precursor for Luminescent Materials (e.g., Lanthanide Complexes)
Aromatic carboxylic acids, such as this compound, can act as ligands for lanthanide ions, forming complexes that exhibit characteristic luminescence. These materials have potential applications in areas such as lighting, displays, and biomedical imaging. researchgate.net
The organic ligand, in this case, a derivative of this compound, absorbs energy (typically UV light) and transfers it to the central lanthanide ion. This process, known as the "antenna effect," leads to the emission of light from the lanthanide ion with high efficiency. researchgate.net For instance, terbium (Tb³⁺) complexes often show a strong green emission. researchgate.net
The synthesis of a novel terbium(III) ternary complex using 4-benzoylbenzoic acid (a closely related compound) and methacrylic acid as ligands has been reported. researchgate.net This complex demonstrated excellent green emission and high thermal stability, making it a promising candidate for use as a green phosphor in near-UV-based white LEDs. researchgate.net The incorporation of a fluorinated ligand like this compound could potentially enhance the quantum yield of such luminescent materials. researchgate.net
Role in Supramolecular Chemistry and Crystal Engineering
The ability of this compound and its derivatives to form well-defined and predictable intermolecular interactions makes them valuable tools in supramolecular chemistry and crystal engineering. The carboxylic acid group is a particularly effective functional group for forming robust hydrogen bonds.
In the solid state, carboxylic acids commonly form centrosymmetric dimers through O-H···O hydrogen bonds, creating a stable R²₂(8) ring motif. nih.gov This predictable hydrogen bonding pattern allows for the construction of one-, two-, or three-dimensional networks.
For example, the co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid (a related compound) is stabilized by an elaborate system of N–H···O and O–H···O hydrogen bonds, leading to the formation of supramolecular structures. eurjchem.com Similarly, in the crystal structure of 4-(4-fluorophenoxy)benzoic acid, molecules are linked into dimers by centrosymmetric O—H⋯O interactions. nih.gov These dimers are further connected into a two-dimensional array through C—H⋯O interactions. nih.gov
The study of these interactions is crucial for the design of new crystalline materials with desired physical and chemical properties, such as solubility, melting point, and stability.
Synthesis of Specific Chemical Entities
This compound serves as a key starting material for the synthesis of specific and complex chemical entities with important biological or material science applications.
9-fluoro-7H-benz[de]anthracene-7-one
2-(4-Fluorobenzoyl)benzoic acid, an isomer of the title compound, is utilized as a starting material in the synthesis of 9-fluoro-7H-benz[de]anthracene-7-one. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com This polycyclic aromatic hydrocarbon derivative is of interest in the study of active sites in dibenzopyrenes. sigmaaldrich.com
Heparan Sulfate Glycosaminoglycans (HSGAG)-mimetic compounds
2-(4-Fluorobenzoyl)benzoic acid also serves as a starting reagent for the synthesis of Heparan Sulfate Glycosaminoglycans (HSGAG)-mimetic compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com HSGAGs are involved in various biological processes, including tumor cell growth, adhesion, invasion, and migration, through their interactions with numerous proteins. sigmaaldrich.com The development of synthetic mimetics of HSGAGs is a promising strategy for creating novel antitumor agents. sigmaaldrich.com These synthetic compounds aim to mimic the biological activity of natural HSGAGs and interfere with the processes that contribute to cancer progression. nih.govrsc.orgnih.govwayne.edu
Emerging Research Directions and Future Perspectives
Catalyst Development for Efficient Synthesis of 4-(4-Fluorobenzoyl)benzoic Acid
The primary route to synthesizing this compound is the Friedel-Crafts acylation reaction. Traditional methods often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which present challenges related to catalyst waste, corrosion, and difficult separation. tandfonline.com Current research is intensely focused on developing more efficient and reusable catalytic systems.
A significant area of development is the use of solid acid catalysts. Heterogeneous catalysts, such as Al₂O₃–ZrO₂/S₂O₈²⁻ solid superacid, are gaining traction. tandfonline.com These materials offer operational simplicity, high yields, and short reaction times under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.com The reusability of these catalysts over multiple cycles without significant loss of activity marks a substantial improvement over conventional methods. tandfonline.com
Palladium-catalyzed reactions represent another frontier. Advanced methods like the carbonylative Suzuki–Miyaura reaction, which uses a palladium catalyst to couple an iodoarene with an arylboronic acid in the presence of a carbon monoxide surrogate, are being explored for diaryl ketone synthesis. rsc.orgacs.org Similarly, the phosphine-free Fukuyama coupling offers a pathway using thioesters and organozinc reagents, catalyzed by simple palladium complexes. rsc.org These transition-metal-catalyzed approaches provide high functional group tolerance and milder reaction conditions.
| Catalytic System | Catalyst Type | Key Advantages | Challenges | Reference |
|---|---|---|---|---|
| Traditional Friedel-Crafts | Lewis Acid (e.g., AlCl₃, FeCl₃) | Well-established, effective for simple substrates. | Stoichiometric amounts needed, corrosive, high waste. | tandfonline.com |
| Solid Superacids | Heterogeneous (e.g., Al₂O₃–ZrO₂/S₂O₈²⁻) | Reusable, solvent-free conditions, environmentally friendly. | May require higher temperatures. | tandfonline.com |
| Palladium-Catalyzed Carbonylative Coupling | Homogeneous (e.g., Pd complexes) | High yield, broad substrate scope, mild conditions. | Catalyst cost, removal of metal traces from product. | rsc.orgacs.org |
Novel Derivatization Strategies and Their Academic Implications
The bifunctional nature of this compound, with its carboxylic acid and ketone groups, allows for a wide range of derivatization strategies. Research into these transformations opens pathways to new materials and molecules with unique academic and industrial value.
The carboxylic acid moiety is a prime target for modification. Esterification followed by reaction with hydrazine (B178648) hydrate (B1144303) can produce hydrazide intermediates. globalscientificjournal.comresearchgate.net These hydrazides can be further reacted with various aldehydes to form Schiff bases or cyclized to generate heterocycles like 1,3,4-oxadiazoles. globalscientificjournal.comresearchgate.net Such derivatives are of academic interest for their potential biological activities. globalscientificjournal.comresearchgate.netresearchgate.net
The most significant academic and industrial implication of this compound is its use as a monomer in polymer science. The fluorine atom and the diaryl ketone structure are characteristic features of high-performance polymers like polyetheretherketone (PEEK) and polyetherketoneketone (PEKK). An isomer, 2-(4-Fluorobenzoyl)benzoic acid, is a known building block for creating polymers with enhanced thermal stability and mechanical properties. chemimpex.com Future research will likely focus on the polymerization of this compound to create novel fluorinated polyketones, exploring how the specific isomer structure influences polymer properties such as solubility, processability, and performance in extreme environments. chemimpex.comarkema.comarkema.com
Advanced Spectroscopic Probes for Mechanistic Insights
Understanding the intricate mechanisms of reactions involving fluorinated compounds is crucial for optimizing synthesis and controlling product formation. Advanced spectroscopic techniques are at the forefront of this effort.
For fluorinated molecules like this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. It provides detailed information about the electronic environment of the fluorine atom, allowing researchers to monitor reaction progress and identify fluorinated byproducts with high sensitivity. nih.gov
Emerging research combines experimental spectroscopy with computational analysis. Studies are using ¹⁹F NMR in conjunction with high-resolution mass spectrometry (MS) and Density Functional Theory (DFT) calculations to identify and quantify previously unknown products in complex reaction mixtures, such as those from photolysis. nih.gov This combined approach is critical for understanding the stability of C-F bonds and predicting the degradation pathways of fluorinated compounds. nih.gov For the synthesis of this compound, these methods could be used to gain mechanistic insights into the Friedel-Crafts reaction, probe catalyst-substrate interactions, and characterize minor impurities that could affect subsequent polymerization.
Computational Design of New this compound Based Systems
Computational chemistry, particularly DFT, has become an indispensable tool for predicting molecular properties and guiding experimental work. For fluorinated aromatic ketones, computational studies provide deep insights into reaction selectivity and energetics. nih.govresearchgate.net
Research has focused on the selective activation of C-H versus C-F bonds by transition metal complexes, a key consideration in the derivatization and potential degradation of these molecules. nih.govresearchgate.net Theoretical studies can rationalize experimentally observed product distributions by analyzing the thermodynamic and kinetic properties of different reaction pathways. nih.gov These calculations have shown that factors like the metal's oxidation state and the substrate's anchoring group can steer the reaction toward either C-H or C-F bond activation. nih.govresearchgate.net
Future computational work will likely focus on the in silico design of novel systems based on the this compound scaffold. This includes:
Catalyst Design: Modeling interactions between substrates and new catalytic systems to predict efficiency and selectivity.
Polymer Prediction: Simulating polymer chains derived from this monomer to predict their physical properties, such as glass transition temperature, thermal stability, and mechanical strength.
Spectra Prediction: Calculating NMR shifts to aid in the structural confirmation of new derivatives and to understand structure-property relationships. nih.gov
Integration of this compound into Smart Materials Research
Smart materials, which respond to external stimuli, are a major focus of modern materials science. High-performance polymers derived from fluorinated monomers are excellent candidates for creating robust smart systems. The integration of this compound into this field is primarily through its role as a precursor to advanced polymers.
Fluoropolymers, such as Kynar® PVDF and Kepstan® PEKK, are known for their exceptional chemical inertness, thermal stability, and specific electrical properties. arkema.comarkema.com By incorporating monomers like this compound, researchers can fine-tune these properties. For example, the rigid diaryl ketone unit contributes to high thermal stability and mechanical strength, while the fluorine atom can enhance chemical resistance and modify electronic characteristics.
Future research directions include the synthesis of copolymers where this compound is combined with other functional monomers. For instance, block copolymers containing segments derived from vinylbenzoic acid have been studied for their ability to self-assemble into nanostructures with photoresponsive properties. researchgate.net Similarly, incorporating the this compound unit into polymer backbones could lead to materials for advanced applications, including chemically resistant sensors, high-temperature actuators, and components for energy storage devices.
Sustainable Synthesis Methods for Fluorinated Benzoic Acid Derivatives
The increasing emphasis on environmental responsibility is driving the development of sustainable synthetic methods across the chemical industry. For fluorinated benzoic acid derivatives, this involves moving away from hazardous reagents and energy-intensive processes.
One of the most promising sustainable strategies for synthesizing the diaryl ketone core of this compound is the use of reusable solid superacid catalysts under solvent-free conditions. tandfonline.com This approach minimizes waste and avoids the use of corrosive and polluting traditional catalysts. tandfonline.com
Another green chemistry approach involves using alternative energy sources. Research into photo-Friedel-Crafts acylations, which use solar energy to drive the reaction between quinones and aldehydes, demonstrates the potential for light-induced synthesis of diaryl ketones. researchgate.net While not yet applied directly to the target molecule, this represents a future direction for sustainable manufacturing.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| 2-(4-Fluorobenzoyl)benzoic acid |
| Hydrazine hydrate |
| 1,3,4-oxadiazoles |
| Polyetheretherketone (PEEK) |
| Polyetherketoneketone (PEKK) |
| 2,6-difluorobenzophenone |
| 2,4'-difluorobenzophenone |
| 4-vinylbenzoic acid |
| 4-fluorocinnamic acid |
| 4-fluorobenzoic acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Fluorobenzoyl)benzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and benzoic acid derivatives. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Lewis acids (e.g., AlCl₃) |
| Solvent | Anhydrous dichloromethane or toluene |
| Temperature | 0–5°C (initial), then reflux at 80°C |
- Purification involves recrystallization from ethanol/water (1:3 ratio) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer : After single-crystal X-ray diffraction, use SHELXL for refinement:
- Input HKL files with SHELXPRO for data scaling .
- Apply anisotropic displacement parameters for non-H atoms.
- Use the TWIN command if twinning is detected (common in fluorinated aromatic systems) .
- Validate the structure with PLATON’s ADDSYM to check for missed symmetry .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- LC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 10 min). Detect [M-H]⁻ ions at m/z 243.1 .
- NMR : Assign peaks via ¹H (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-F bonds (1220–1150 cm⁻¹) .
Advanced Research Questions
Q. How can fluorescence quenching in europium(III) complexes of this compound be analyzed for material science applications?
- Methodological Answer : Synthesize Eu³⁺ complexes (e.g., EuL₃Phen) and perform:
-
Lifetime measurements : Use time-resolved fluorescence (excitation at 394 nm, emission at 612 nm) to calculate radiative/non-radiative decay rates .
-
Quantum yield calculation : Compare integrated emission intensity to a reference (e.g., [Ru(bpy)₃]²⁺) using Equation:
where $ n $ = solvent refractive index <span data-key="32" class="reference-num" data-pages="undefined">16</span>.
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Set grid boxes to cover active sites (e.g., 25 × 25 × 25 ų) .
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) with RDKit. Validate models via leave-one-out cross-validation (R² > 0.7) .
- MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability .
Q. How can conflicting spectral data (e.g., NMR splitting vs. crystallographic symmetry) be resolved for fluorinated derivatives?
- Methodological Answer :
Methodological Challenges
Q. How to troubleshoot low yields in multi-step syntheses of this compound-based ligands?
- Answer :
Q. What strategies mitigate fluorescence quenching in aqueous environments for bioimaging applications?
- Answer :
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in fluorobenzoyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
